![molecular formula C14H11FN2S2 B2593708 N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 891083-03-7](/img/structure/B2593708.png)

N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

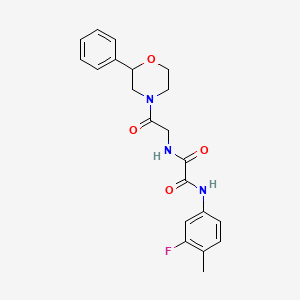

N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as FMBT and belongs to the class of benzothiazole derivatives. The chemical structure of FMBT is shown below:

Scientific Research Applications

Antimicrobial Activity

The compound has been investigated for its antibacterial and antifungal properties. Researchers have synthesized derivatives of this compound and tested them in vitro against various microbial strains. For instance, the cyclization product 5-[2-(3-fluorophenyl)-4-methylthiazol-5-yl]-N-phenyl-1,3,4-thiadiazol-2-amine demonstrated promising antimicrobial activity . Further studies could explore its potential as a novel antimicrobial agent.

Anticancer Research

While specific studies on this compound are limited, related benzimidazole derivatives have been evaluated for their anticancer effects. By modifying the N-terminal of benzimidazole with different L-amino acids, researchers have synthesized derivatives with potential anticancer properties . Investigating the cytotoxicity of this compound against cancer cell lines could provide valuable insights.

Metal-Organic Frameworks (MOFs)

Dioxole-functionalized MOFs have been synthesized using benzo[d][1,3]dioxole-4,7-dicarboxylic acid and Zn(II). These frameworks exhibit interesting properties, and the incorporation of the N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine moiety into MOFs could lead to novel materials with potential applications in gas storage, catalysis, or drug delivery .

Mechanism of Action

Target of Action

N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is primarily a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes, including cell division, metabolism, and signal transduction .

Mode of Action

As a protein kinase inhibitor, N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine interacts with its targets by binding to the active site of the enzyme, thereby preventing the phosphorylation process . This interaction can lead to changes in the activity of the phosphorylated proteins, potentially altering various cellular processes .

Biochemical Pathways

These could include pathways related to cell cycle regulation, apoptosis, and signal transduction .

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine’s action would depend on the specific proteins it targets. By inhibiting protein kinases, it could potentially alter the activity of these proteins, leading to changes in cellular processes such as cell division, metabolism, and signal transduction .

Action Environment

The action, efficacy, and stability of N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells . .

properties

IUPAC Name |

N-(4-fluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2S2/c1-18-11-6-7-12-13(8-11)19-14(17-12)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSVWBVMWOPXSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,4-dihydropyrrolo[2',3',4,5]pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2593627.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2593630.png)

![2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593632.png)

![2-(benzylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2593636.png)

![3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2593637.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2593640.png)

![Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593642.png)

![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B2593647.png)

![[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid](/img/structure/B2593648.png)